![molecular formula C22H20N4O3S B2451858 (3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 1421442-90-1](/img/structure/B2451858.png)
(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
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Overview
Description
The compound contains several functional groups including a methoxy group, a benzo[d]thiazol group, an azetidin group, and a pyrazol group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon skeleton. Detailed structural analysis would require more specific information or experimental data .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the methoxy group might be susceptible to reactions involving nucleophilic substitution, while the azetidin ring might undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a methoxy group could increase the compound’s solubility in organic solvents .Scientific Research Applications
Anti-Inflammatory and Anti-Psychotic Applications
Thiophene and its substituted derivatives, which include the compound , have been reported to possess a wide range of therapeutic properties such as anti-inflammatory and anti-psychotic .
Anti-Arrhythmic and Anti-Anxiety Applications
These compounds have also been found to have anti-arrhythmic and anti-anxiety properties .
Anti-Fungal and Antioxidant Applications
The compound has been reported to have anti-fungal and antioxidant properties .
Anti-Microbial and Kinase Inhibiting Applications
Thiophene derivatives have been proven to be effective drugs with anti-microbial and kinase inhibiting properties .
Anti-Cancer Applications
The compound has been reported to have anti-cancer properties .
Anti-Leishmanial and Anti-Malarial Applications
Some hydrazine-coupled pyrazoles, which include the compound , have been synthesized and found to have potent anti-leishmanial and anti-malarial activities .
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a benzothiazole ring, have been reported to exhibit anti-inflammatory properties . They are known to inhibit the cyclooxygenase (COX) enzymes , which play a crucial role in the inflammatory response.
Mode of Action
Based on the anti-inflammatory properties of similar compounds, it can be inferred that this compound may interact with cox enzymes, leading to their inhibition . This inhibition prevents the conversion of arachidonic acid into pro-inflammatory mediators, thus reducing inflammation .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential interaction with COX enzymes . By inhibiting these enzymes, the compound prevents the formation of pro-inflammatory mediators such as prostaglandins and thromboxanes, thereby disrupting the inflammatory response .
Pharmacokinetics
The solubility of similar compounds, such as those containing a benzothiazole ring, in water, alcohol, and ether suggests that this compound may have good bioavailability.
Result of Action
The result of the compound’s action would likely be a reduction in inflammation, given its potential anti-inflammatory properties . By inhibiting COX enzymes and disrupting the arachidonic acid pathway, the compound could potentially reduce the production of pro-inflammatory mediators, thereby alleviating inflammation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-14-17(11-23-26(14)15-7-4-3-5-8-15)21(27)25-12-16(13-25)29-22-24-20-18(28-2)9-6-10-19(20)30-22/h3-11,16H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRAAUXWMHLUMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)OC4=NC5=C(C=CC=C5S4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone |
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